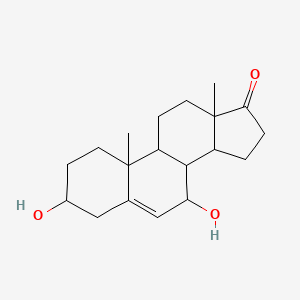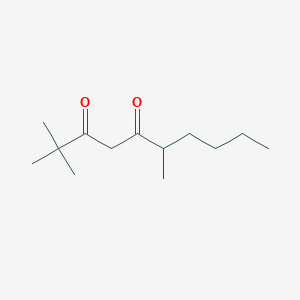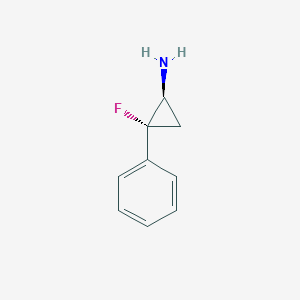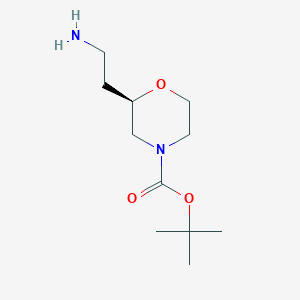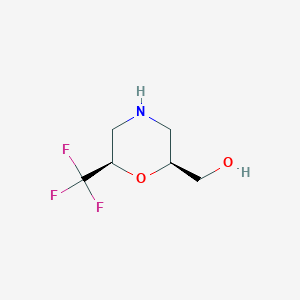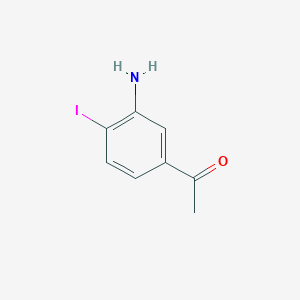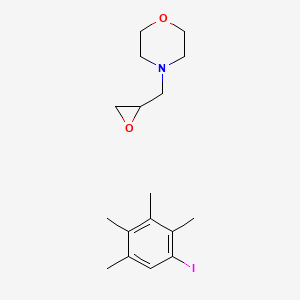
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine: is a compound that combines two distinct chemical structures: an iodinated aromatic ring and a morpholine ring with an epoxide group
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
4-(Oxiran-2-ylmethyl)morpholine: can be prepared by reacting morpholine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
4-(Oxiran-2-ylmethyl)morpholine: is reactive due to the presence of the epoxide ring, which can undergo:
Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form various substituted morpholines.
Reduction Reactions: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .
4-(Oxiran-2-ylmethyl)morpholine: has applications in medicinal chemistry as a potential drug candidate due to its biological activity. It is also used in the synthesis of polymers and as a cross-linking agent in the production of epoxy resins .
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
4-(Oxiran-2-ylmethyl)morpholine: exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with various biological targets, potentially leading to the development of new drugs .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds such as:
- 2-Iodo-1,3,4,5-tetramethylbenzene
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 5-Iodo-1,2,3-trimethoxybenzene
These compounds share similar reactivity patterns but differ in the position of the iodine atom and the presence of other substituents, which can influence their chemical behavior and applications .
4-(Oxiran-2-ylmethyl)morpholine: can be compared to other epoxide-containing compounds such as:
- Epichlorohydrin
- Glycidol
- 1,2-Epoxybutane
Properties
Molecular Formula |
C17H26INO2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H13I.C7H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-9-4-2-8(1)5-7-6-10-7/h5H,1-4H3;7H,1-6H2 |
InChI Key |
CBIONBPIPSOSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1COCCN1CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
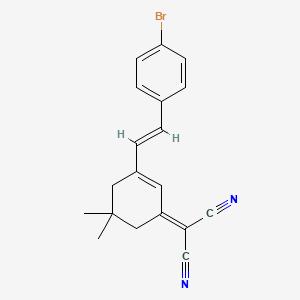
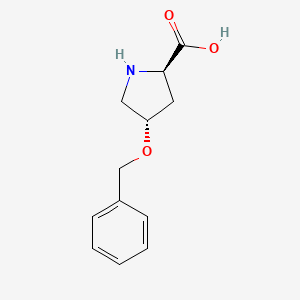

![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
